

Application Note: Spectroscopic Elucidation of 2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide

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Compound of Interest

Compound Name:	2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
CAS No.:	457960-86-0
Cat. No.:	B2518717

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Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Matrix: Small Molecule Active Pharmaceutical Ingredient (API) Intermediates

Introduction and Mechanistic Context

Derivatives of benzenesulfonamides are highly valued in medicinal chemistry due to their bioisosteric properties, often serving as critical pharmacophores in 5-HT receptor ligands, anticholinesterase agents, and antidiabetic drugs[1][2]. The compound **2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide** integrates a strongly electron-withdrawing sulfonyl core with an electron-rich 2,5-dimethoxyphenyl ring and a flexible phenethylamine appendage.

Accurate structural elucidation of such compounds requires a multi-modal spectroscopic approach. This guide provides field-proven, self-validating protocols for Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, emphasizing the physical causality behind the observed spectral phenomena[3].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies incorporate built-in validation steps (e.g., internal referencing and background subtraction).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: Deuterated chloroform (CDCl_3) is selected because it provides excellent solvation for moderately polar sulfonamides while lacking exchangeable protons that could mask the critical N-H sulfonamide signal.

- **Sample Preparation:** Weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal standard to self-validate the 0.00 ppm baseline.
- **Instrument Parameters:** Transfer the solution to a standard 5 mm precision NMR tube. Acquire the ^1H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay) and the ^{13}C NMR spectrum at 100 MHz (1024 scans, 2-second relaxation delay, proton-decoupled).
- **Validation Step (D_2O Exchange):** To definitively assign the N-H proton, add 1 drop of deuterium oxide (D_2O) to the NMR tube, shake vigorously, and re-acquire the ^1H spectrum. The disappearance of the broad signal confirms the exchangeable N-H proton.

ATR-FTIR Spectroscopy

Causality of Technique: ATR-FTIR is preferred over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in KBr can create broad O-H stretching bands that obscure the critical N-H stretch ($\sim 3280\text{ cm}^{-1}$) of the sulfonamide^[3].

- **Background Calibration:** Clean the diamond ATR crystal with LC-MS grade isopropanol. Once dry, acquire a background spectrum (air) from 4000 to 400 cm^{-1} to digitally subtract atmospheric CO_2 and water vapor.
- **Sample Acquisition:** Place 1–2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate optical contact (preventing signal attenuation).
- **Parameters:** Co-add 32 scans at a resolution of 4 cm^{-1} .

Spectroscopic Data Interpretation

^1H and ^{13}C NMR Analysis

The chemical shifts in the 2,5-dimethoxyphenyl ring are dictated by competing electronic effects. The sulfonyl group ($-\text{SO}_2-$) acts as a strong electron-withdrawing group (EWG) via inductive and resonance effects, which heavily deshields the ortho-proton (H-6), pushing it downfield to ~ 7.45 ppm. Conversely, the methoxy groups act as electron-donating groups (EDG), shielding H-3 and H-4.

The N-H proton appears as a broad triplet. This broadening is caused by the quadrupolar moment of the ^{14}N nucleus, which induces rapid relaxation and partially decouples the spin system from the adjacent aliphatic CH_2 protons.

Table 1: ^1H NMR Data Summary (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity & J-Coupling	Integration	Assignment & Mechanistic Note
7.45	Doublet (J = 3.0 Hz)	1H	Ar-H (H-6): Deshielded by adjacent -SO ₂ - group.
7.28 – 7.15	Multiplet	5H	Phenyl Ring: Protons of the phenylethyl moiety.
7.05	Doublet (J = 9.0 Hz)	1H	Ar-H (H-3): Shielded by ortho-methoxy group.
6.98	Dbl of Dbl (J = 9.0, 3.0 Hz)	1H	Ar-H (H-4): Ortho/meta coupling observable.
5.10	Triplet (J = 6.0 Hz, broad)	1H	N-H: Broadened by ¹⁴ N quadrupolar relaxation.
3.90	Singlet	3H	O-CH ₃ (C-2): Slightly deshielded by steric proximity to SO ₂ .
3.82	Singlet	3H	O-CH ₃ (C-5): Standard aryl ether shift.
3.25	Quartet (J = 6.8 Hz)	2H	CH ₂ -N: Couples with adjacent CH ₂ and N-H.
2.80	Triplet (J = 6.8 Hz)	2H	CH ₂ -Ph: Benzylic protons.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
153.5, 150.2	Quaternary (Aromatic)	C-2, C-5 (Methoxy-bearing carbons)
138.5	Quaternary (Aromatic)	C-1' (Phenyl ipso carbon)
128.8, 128.6, 126.5	CH (Aromatic)	Phenyl ring carbons (ortho, meta, para)
128.0	Quaternary (Aromatic)	C-1 (Sulfonyl-bearing carbon)
120.5, 115.2, 113.8	CH (Aromatic)	C-4, C-6, C-3 (Dimethoxyphenyl ring)
56.5, 56.0	CH ₃ (Aliphatic)	O-CH ₃ carbons
44.8	CH ₂ (Aliphatic)	CH ₂ -N (Deshielded by nitrogen)
35.6	CH ₂ (Aliphatic)	CH ₂ -Ph (Benzylic carbon)

ATR-FTIR Vibrational Analysis

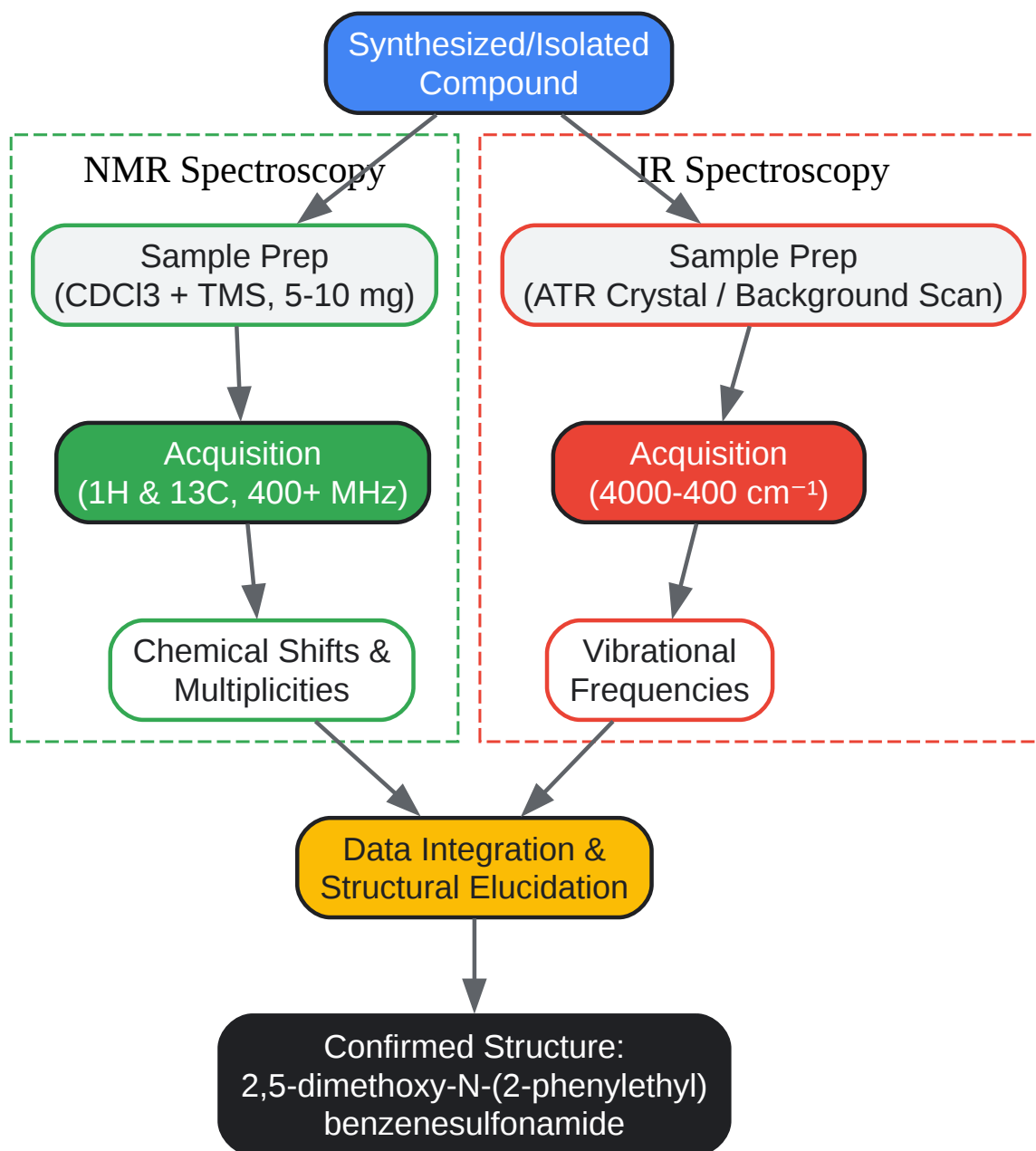
The defining feature of a sulfonamide in IR spectroscopy is the presence of two distinct S=O stretching bands[3][4]. Because the -SO₂- group has a bent molecular geometry, it undergoes both asymmetric stretching (higher energy, ~1330 cm⁻¹) and symmetric stretching (lower energy, ~1160 cm⁻¹)[2].

Table 3: Key IR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3280	Medium, Sharp	Sulfonamide (-SO ₂ NH-)	N-H Stretch[2]
3060	Weak	Aromatic Ring	C-H Stretch (sp ²)
2940, 2835	Weak	Aliphatic & Methoxy	C-H Stretch (sp ³)
1330	Strong	Sulfonyl (-SO ₂ -)	S=O Asymmetric Stretch[4]
1220	Strong	Aryl Alkyl Ether	C-O-C Asymmetric Stretch
1160	Strong	Sulfonyl (-SO ₂ -)	S=O Symmetric Stretch[4]

Analytical Workflow Visualization

The following diagram maps the self-validating logic flow from sample isolation to final structural confirmation.



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Logical workflow for the multi-modal spectroscopic elucidation of the sulfonamide derivative.

Conclusion

The structural confirmation of **2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide** relies on the integration of orthogonal data sets. The precise downfield shift of the H-6 proton in ^1H NMR confirms the regiochemistry of the sulfonyl attachment, while the dual S=O stretching bands in the IR spectrum unambiguously validate the presence of the sulfonamide oxidation state. Adhering to these self-validating preparation protocols ensures high-fidelity data suitable for regulatory submissions and advanced drug development pipelines.

References

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